Gallate de diméthyle d'azane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

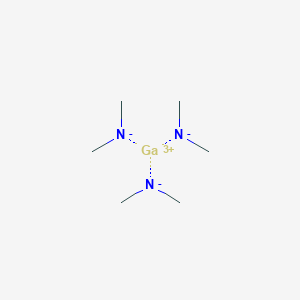

Gallium;dimethylazanide is a chemical compound that consists of gallium and dimethylazanide groups. Gallium is a metal with unique properties, including a low melting point and the ability to form various compounds with significant applications in different fields. Dimethylazanide is an organic group containing nitrogen and methyl groups. The combination of these components results in a compound with interesting chemical and physical properties.

Applications De Recherche Scientifique

Semiconductor Applications

Tris(dimethylamino)gallane dimer is used as a precursor for gallium-containing semiconductor materials. Its ability to decompose and deposit gallium nitride (GaN) thin films at low temperatures is particularly valuable in the fabrication of electronic devices such as light-emitting diodes (LEDs) and high-frequency transistors. The compound's volatility allows for effective chemical vapor deposition processes, which are crucial in producing high-quality semiconductor layers .

Catalysis

The compound has been studied for its catalytic properties in various organic transformations. It can act as a catalyst in reactions involving carbon-nitrogen bond formation, which is essential in synthesizing amines and other nitrogen-containing compounds. The dimethylamino groups enhance the nucleophilicity of gallium, facilitating reactions that require Lewis acid characteristics .

Precursor for Gallium Complexes

Tris(dimethylamino)gallane dimer serves as a precursor for synthesizing other gallium complexes. Its reactivity with different ligands allows chemists to tailor new compounds with specific properties for applications in materials science and coordination chemistry .

Thin Film Deposition

In addition to semiconductor applications, this compound is utilized in the deposition of thin films for optoelectronic devices. The ability to form uniform and high-quality films makes it an attractive option for researchers developing advanced optical materials .

When handling tris(dimethylamino)gallane dimer, safety precautions are essential due to its flammability and corrosive nature. Appropriate personal protective equipment (PPE), including gloves and goggles, should be worn, and it should be stored under inert conditions to prevent reactions with moisture or air .

Mécanisme D'action

Target of Action

Gallium;dimethylazanide primarily targets iron-dependent processes in cells . It competes with ferric iron (Fe3+), which is required for some enzymes to function . This competition disrupts iron uptake and utilization, particularly in cancer cells and bacteria .

Mode of Action

Gallium;dimethylazanide behaves remarkably like ferric iron (Fe3+), but unlike ferric iron, it cannot be reduced to a divalent form under physiological conditions . This allows gallium to compete with ferric iron, disrupting the function of iron-dependent enzymes . Gallium;dimethylazanide follows the normal uptake pathway used by iron, becoming bound to transferrin in the blood plasma . This facilitates high gallium uptake by cells, particularly cancer cells and bacteria .

Biochemical Pathways

Gallium;dimethylazanide affects several biochemical pathways. It inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis . It also disrupts mitochondrial function and changes the expression of proteins involved in iron transport and storage . In bacteria, gallium can inhibit iron-containing enzymes, including ribonucleotide reductase and catalase, and increase oxidant sensitivity .

Analyse Biochimique

Biochemical Properties

Gallium;dimethylazanide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, disrupting bacterial iron metabolism by substituting for iron when taken up by bacteria . The nature of these interactions is complex and multifaceted, involving changes in enzyme activity, protein function, and biomolecular structure .

Cellular Effects

The effects of Gallium;dimethylazanide on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to promote apoptosis in cancer cells by activating caspase activity and modulating cyclin to inhibit the cell cycle .

Molecular Mechanism

At the molecular level, Gallium;dimethylazanide exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it has been shown to have a strong binding affinity for ATP, suggesting that it may have the potential to inhibit ATP .

Dosage Effects in Animal Models

The effects of Gallium;dimethylazanide can vary with different dosages in animal models. While specific details about these dosage effects are currently limited, it is known that gallium compounds have therapeutic effects in mice and humans with lung infections .

Metabolic Pathways

Gallium;dimethylazanide is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

Gallium;dimethylazanide is transported and distributed within cells and tissues in a manner that is likely influenced by various factors, including transporters or binding proteins

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Gallium;dimethylazanide typically involves the reaction of gallium trichloride with lithium dimethylazanide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition. The general reaction is as follows: [ \text{GaCl}_3 + 3 \text{LiN(CH}_3\text{)}_2 \rightarrow \text{Ga[N(CH}_3\text{)}_2}_3 + 3 \text{LiCl} ]

Industrial Production Methods: Industrial production of Gallium;dimethylazanide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality in the production process.

Types of Reactions:

Oxidation: Gallium;dimethylazanide can undergo oxidation reactions, forming gallium oxide and other by-products.

Reduction: The compound can be reduced under specific conditions to form lower oxidation state gallium compounds.

Substitution: Gallium;dimethylazanide can participate in substitution reactions where the dimethylazanide groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Reducing agents such as hydrogen or lithium aluminum hydride.

Substitution: Various ligands in the presence of catalysts or under specific reaction conditions.

Major Products Formed:

Oxidation: Gallium oxide and nitrogen-containing by-products.

Reduction: Lower oxidation state gallium compounds.

Substitution: New gallium complexes with different ligands.

Comparaison Avec Des Composés Similaires

Gallium trichloride: A common gallium compound used in various applications.

Gallium nitrate: Known for its use in medical treatments and imaging.

Gallium arsenide: Widely used in the semiconductor industry.

Uniqueness: Gallium;dimethylazanide is unique due to its specific combination of gallium and dimethylazanide groups, which imparts distinct chemical and physical properties

Propriétés

Numéro CAS |

180335-73-3 |

|---|---|

Formule moléculaire |

C6H18GaN3 |

Poids moléculaire |

201.95 g/mol |

Nom IUPAC |

gallium;dimethylazanide |

InChI |

InChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3 |

Clé InChI |

ZRXBTFLOBMVHAY-UHFFFAOYSA-N |

SMILES |

C[N-]C.C[N-]C.C[N-]C.[Ga+3] |

SMILES canonique |

C[N-]C.C[N-]C.C[N-]C.[Ga+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.